

physical properties like melting point of 5-nitro-1H-indazole-3-carboxylic acid

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Compound of Interest

Compound Name: 5-nitro-1H-indazole-3-carboxylic Acid

Cat. No.: B1311438

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An In-depth Technical Guide to the Physicochemical Properties of **5-nitro-1H-indazole-3-carboxylic acid**

Introduction

5-nitro-1H-indazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the indazole class of molecules. Indazoles are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrazole ring. The presence of the nitro group (-NO₂) and the carboxylic acid (-COOH) functionality on the indazole scaffold imparts specific chemical reactivity and physical properties to the molecule, making it a valuable building block in medicinal chemistry and materials science. The nitro group is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid and the overall electron density of the aromatic system.

This technical guide provides a comprehensive overview of the physical properties of **5-nitro-1H-indazole-3-carboxylic acid**, with a particular focus on its melting point. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application in synthesis, formulation, and quality control. The guide will cover experimental data where available, discuss the factors influencing these properties, and provide detailed protocols for their determination.

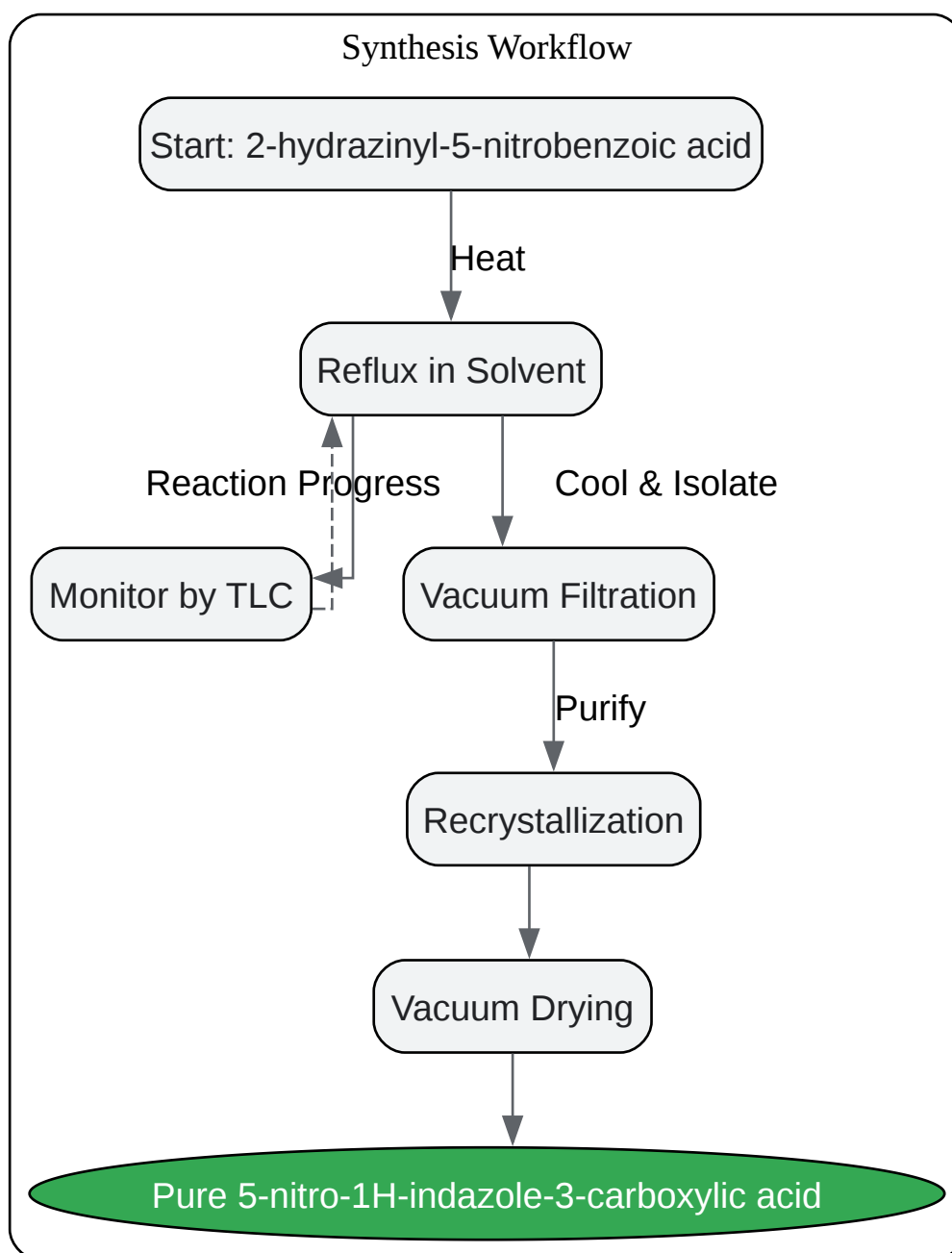
Synthesis and Purification

The purity of a compound is paramount for the accurate determination of its physical properties, especially the melting point. A common synthetic route to **5-nitro-1H-indazole-3-carboxylic acid** involves the cyclization of a suitably substituted phenylhydrazine derivative. A representative synthetic workflow is outlined below.

Experimental Protocol: Synthesis of 5-nitro-1H-indazole-3-carboxylic acid

- **Reaction Setup:** A solution of 2-hydrazinyl-5-nitrobenzoic acid in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- **Cyclization:** The reaction mixture is heated to reflux for a specified period to induce intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Isolation:** Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by vacuum filtration.
- **Purification:** The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure **5-nitro-1H-indazole-3-carboxylic acid**.
- **Drying:** The purified crystals are dried under vacuum to remove any residual solvent.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for **5-nitro-1H-indazole-3-carboxylic acid**.

Physicochemical Properties

The physical properties of **5-nitro-1H-indazole-3-carboxylic acid** are crucial for its handling, formulation, and application. The following sections detail its key physicochemical

characteristics.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, the melting point is a sharp, well-defined temperature. However, impurities can depress and broaden the melting range.

While a specific, consistently reported melting point for **5-nitro-1H-indazole-3-carboxylic acid** is not readily available in the public domain, related compounds can provide an estimate. For instance, the melting point of the parent compound, 1H-indazole-3-carboxylic acid, is reported to be in the range of 238-242 °C. The presence of the electron-withdrawing nitro group at the 5-position is expected to influence the crystal lattice energy and thus the melting point.

Table 1: Comparison of Melting Points of Related Indazole Derivatives

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Reported Melting Point (°C)
1H-Indazole	C ₇ H ₆ N ₂	118.14	146-148
1H-Indazole-3-carboxylic acid	C ₈ H ₆ N ₂ O ₂	162.15	238-242
5-Nitro-1H-indazole	C ₇ H ₅ N ₃ O ₂	163.13	208-210

Given the structures of related compounds, it is reasonable to expect the melting point of **5-nitro-1H-indazole-3-carboxylic acid** to be above 200 °C, likely in the range of 240-260 °C, due to the combined effects of the carboxylic acid and nitro groups, which can participate in strong intermolecular hydrogen bonding and dipole-dipole interactions, leading to a more stable crystal lattice.

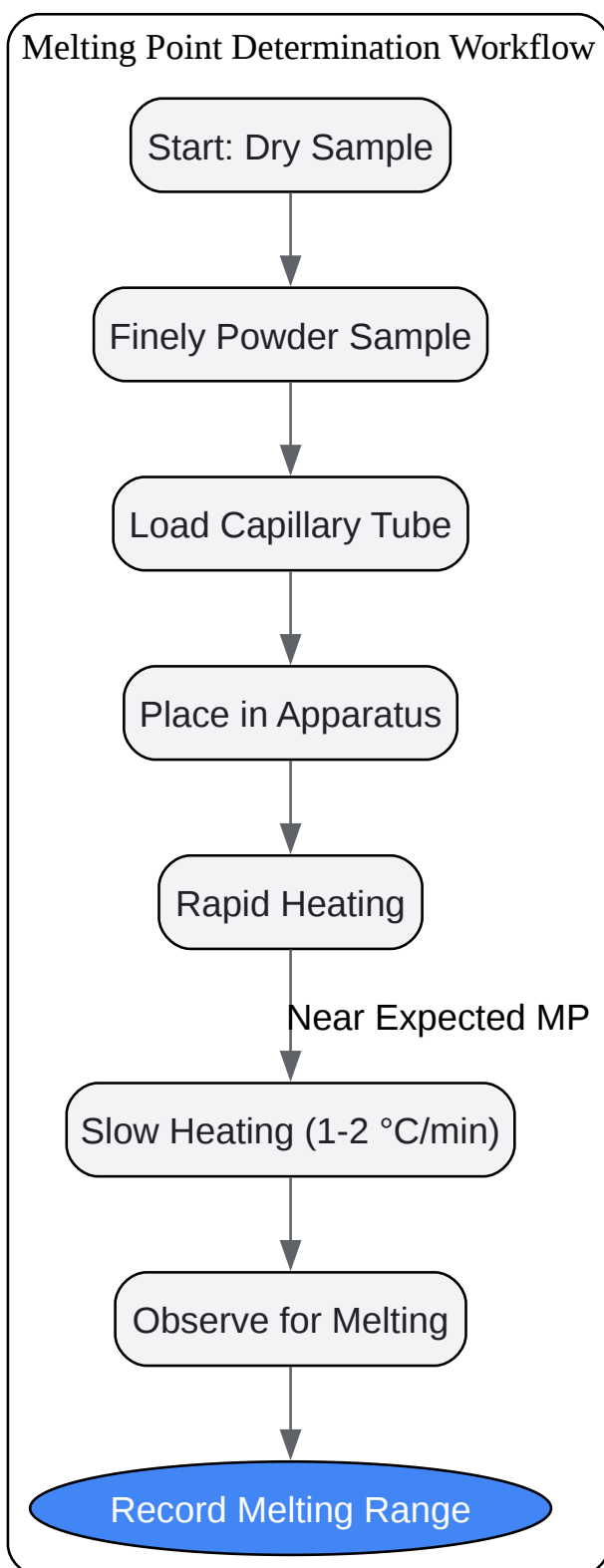
Experimental Determination of Melting Point

The melting point of a synthesized batch of **5-nitro-1H-indazole-3-carboxylic acid** should be determined experimentally. The following is a standard protocol using a capillary melting point apparatus.

Protocol: Capillary Melting Point Determination

- **Sample Preparation:** A small amount of the dry, crystalline sample is finely powdered.
- **Capillary Loading:** A capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm high) of the material into the closed end.
- **Apparatus Setup:** The loaded capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated rapidly to a temperature about 20 °C below the expected melting point.
- **Observation:** The heating rate is then reduced to 1-2 °C per minute, and the sample is observed closely.
- **Melting Range:** The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Melting Point Determination Workflow



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Caption: Workflow for capillary melting point determination.

Solubility

The solubility of **5-nitro-1H-indazole-3-carboxylic acid** is an important parameter for its use in solution-phase reactions and for formulation development. Due to the presence of the polar carboxylic acid and nitro groups, it is expected to be sparingly soluble in non-polar organic solvents and more soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in aqueous media is expected to be pH-dependent, with increased solubility in basic solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt.

Table 2: Predicted Solubility Profile

Solvent Type	Examples	Predicted Solubility	Rationale
Non-polar	Hexane, Toluene	Low	The molecule has significant polarity.
Polar Aprotic	DMSO, DMF	High	Good solvent-solute interactions.
Polar Protic	Water, Ethanol	pH-dependent	Low in acidic to neutral water, higher in basic water and alcohols.

Spectroscopic Data

While not physical properties in the classical sense, spectroscopic data are integral to the characterization of **5-nitro-1H-indazole-3-carboxylic acid**.

- ¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the indazole ring system and a broad signal for the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule, with distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the pyrazole ring.

- **IR (Infrared) Spectroscopy:** The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm^{-1}), the C=O stretch of the carboxylic acid (around 1700 cm^{-1}), and the N-O stretches of the nitro group (around 1550 and 1350 cm^{-1}).
- **Mass Spectrometry (MS):** Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, confirming its elemental composition.

Safety and Handling

5-nitro-1H-indazole-3-carboxylic acid should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. As with many nitroaromatic compounds, it may be a skin and eye irritant. A comprehensive safety data sheet (SDS) should be consulted before handling this compound.

Conclusion

5-nitro-1H-indazole-3-carboxylic acid is a valuable chemical entity with physical properties that are dictated by its molecular structure. While a definitive melting point is not widely reported, it can be estimated from related compounds and should be determined experimentally for any newly synthesized batch. Its solubility profile and spectroscopic characteristics are consistent with its structure. A thorough understanding of these properties is essential for the effective use of this compound in research and development.

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